molecular formula C10H16N2 B12069605 3-((1s)-1-Aminobutyl)phenylamine

3-((1s)-1-Aminobutyl)phenylamine

Cat. No.: B12069605
M. Wt: 164.25 g/mol
InChI Key: BTXXYJHEJAUVDS-JTQLQIEISA-N
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Description

3-((1s)-1-Aminobutyl)phenylamine is an organic compound that belongs to the class of phenylamines. Phenylamines are characterized by the presence of an amine group attached to a benzene ring. This compound is particularly interesting due to its chiral center, which can lead to different stereoisomers with distinct properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1s)-1-Aminobutyl)phenylamine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced separation techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-((1s)-1-Aminobutyl)phenylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogenated compounds and alkyl halides are typical reagents for substitution reactions.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, nitro derivatives, and various substituted phenylamines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-((1s)-1-Aminobutyl)phenylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((1s)-1-Aminobutyl)phenylamine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and interact with enzymes and receptors, influencing biochemical pathways. The benzene ring can participate in π-π interactions, further modulating its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((1s)-1-Aminobutyl)phenylamine is unique due to its chiral center, which can lead to different stereoisomers with distinct biological and chemical properties. This makes it a valuable compound for studying stereochemistry and its effects on reactivity and biological activity .

Properties

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

3-[(1S)-1-aminobutyl]aniline

InChI

InChI=1S/C10H16N2/c1-2-4-10(12)8-5-3-6-9(11)7-8/h3,5-7,10H,2,4,11-12H2,1H3/t10-/m0/s1

InChI Key

BTXXYJHEJAUVDS-JTQLQIEISA-N

Isomeric SMILES

CCC[C@@H](C1=CC(=CC=C1)N)N

Canonical SMILES

CCCC(C1=CC(=CC=C1)N)N

Origin of Product

United States

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